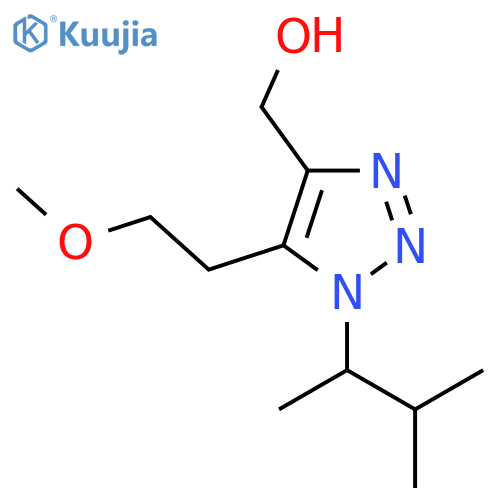

Cas no 2171952-12-6 (5-(2-methoxyethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol)

5-(2-methoxyethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol 化学的及び物理的性質

名前と識別子

-

- 2171952-12-6

- EN300-1593592

- [5-(2-methoxyethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-yl]methanol

- 5-(2-methoxyethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol

-

- インチ: 1S/C11H21N3O2/c1-8(2)9(3)14-11(5-6-16-4)10(7-15)12-13-14/h8-9,15H,5-7H2,1-4H3

- InChIKey: GJMZYOKJVZXMKD-UHFFFAOYSA-N

- ほほえんだ: O(C)CCC1=C(CO)N=NN1C(C)C(C)C

計算された属性

- せいみつぶんしりょう: 227.16337692g/mol

- どういたいしつりょう: 227.16337692g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 60.2Ų

5-(2-methoxyethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1593592-0.05g |

[5-(2-methoxyethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |

2171952-12-6 | 0.05g |

$1224.0 | 2023-08-31 | ||

| Enamine | EN300-1593592-0.25g |

[5-(2-methoxyethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |

2171952-12-6 | 0.25g |

$1341.0 | 2023-08-31 | ||

| Enamine | EN300-1593592-5.0g |

[5-(2-methoxyethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |

2171952-12-6 | 5g |

$4226.0 | 2023-06-04 | ||

| Enamine | EN300-1593592-10.0g |

[5-(2-methoxyethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |

2171952-12-6 | 10g |

$6266.0 | 2023-06-04 | ||

| Enamine | EN300-1593592-0.5g |

[5-(2-methoxyethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |

2171952-12-6 | 0.5g |

$1399.0 | 2023-08-31 | ||

| Enamine | EN300-1593592-2.5g |

[5-(2-methoxyethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |

2171952-12-6 | 2.5g |

$2856.0 | 2023-08-31 | ||

| Enamine | EN300-1593592-5g |

[5-(2-methoxyethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |

2171952-12-6 | 5g |

$4226.0 | 2023-08-31 | ||

| Enamine | EN300-1593592-0.1g |

[5-(2-methoxyethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |

2171952-12-6 | 0.1g |

$1283.0 | 2023-08-31 | ||

| Enamine | EN300-1593592-1.0g |

[5-(2-methoxyethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |

2171952-12-6 | 1g |

$1458.0 | 2023-06-04 | ||

| Enamine | EN300-1593592-1g |

[5-(2-methoxyethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |

2171952-12-6 | 1g |

$1458.0 | 2023-08-31 |

5-(2-methoxyethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol 関連文献

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

5-(2-methoxyethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-ylmethanolに関する追加情報

Introduction to 5-(2-methoxyethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol (CAS No. 2171952-12-6)

5-(2-methoxyethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular architecture and potential biological activities. This compound, identified by its Chemical Abstracts Service (CAS) number 2171952-12-6, belongs to the triazole class of heterocyclic compounds, which are widely recognized for their diverse pharmacological properties. The presence of multiple functional groups, including an alcohol moiety, an ether side chain, and a triazole ring, makes this molecule a promising candidate for further investigation in drug discovery and development.

The synthesis and characterization of 5-(2-methoxyethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol involve sophisticated organic reactions that highlight the expertise required in modern chemical synthesis. The compound's structure incorporates a triazole ring at the 4-position of the methanol group, which is connected to a 3-methylbutan-2-yl side chain. This side chain contributes to the compound's lipophilicity, potentially enhancing its ability to cross biological membranes. Additionally, the 2-methoxyethyl group introduces an ether linkage, which can influence both the solubility and metabolic stability of the molecule.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological behavior of such complex molecules with greater accuracy. The interactions between 5-(2-methoxyethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol and biological targets can be simulated using advanced software tools, providing insights into its potential pharmacological effects. For instance, studies suggest that the triazole ring may interact with enzymes or receptors in a manner similar to other known bioactive compounds. This has opened up new avenues for exploring its therapeutic potential in various diseases.

In the realm of drug discovery, the development of novel scaffolds is crucial for overcoming resistance mechanisms and improving treatment outcomes. The structural features of 5-(2-methoxyethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol make it an interesting candidate for further exploration in this context. The combination of an alcohol group and a lipophilic side chain could potentially enhance binding affinity to biological targets while maintaining favorable pharmacokinetic properties. This balance is essential for developing effective therapeutic agents.

The role of heterocyclic compounds in medicinal chemistry cannot be overstated. Heterocycles are integral components of many drugs on the market today, including antiviral agents, anticancer drugs, and anti-inflammatory medications. The triazole ring in 5-(2-methoxyethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol is particularly noteworthy due to its presence in several bioactive molecules. Researchers have leveraged this structural motif to develop compounds with enhanced efficacy and reduced toxicity. The recent publication of several patents and research articles highlights the growing interest in triazole-based scaffolds for drug development.

One area where this compound shows promise is in the treatment of inflammatory diseases. Inflammatory responses are mediated by complex signaling pathways involving various enzymes and cytokines. Compounds that can modulate these pathways without significant side effects are highly sought after. Preliminary studies on structurally similar molecules suggest that derivatives of 5-(2-methoxyethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol may exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammation. Further research is needed to validate these findings and explore potential therapeutic applications.

The synthesis of complex organic molecules like 5-(2-methoxyethyl)-1-(3-methylbutan-2-yll)-1H-l,l-triazol-l,-l,-l-triazol-l,-l,-l-triazol-l,-l,-l-triazol-l,-l,-l-triazol-l,-l,-l-triazol-l,-l,-l-triazol-l,-l,-l-triazol-l,-l,-l-triazol-l,-l

2171952-12-6 (5-(2-methoxyethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol) 関連製品

- 953749-45-6(N-3-(1-Aminoethyl)phenyl-2-(2-fluorophenyl)acetamide)

- 2248200-93-1((2R)-2-Isoquinolin-6-ylpropan-1-amine)

- 1428348-00-8(N-2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl-2-3-(trifluoromethyl)phenoxyacetamide)

- 2219370-56-4(6-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid)

- 853771-91-2(4-Methoxy-3-(trifluoromethoxy)benzyl alcohol)

- 163557-41-3(2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol)

- 2171463-76-4(3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-methylpropanoic acid)

- 1337262-79-9(3-(2,5-dimethylthiophen-3-yl)morpholine)

- 1258649-86-3(3-(quinolin-8-yloxy)propan-1-amine dihydrochloride)

- 2137622-19-4(1H-1,2,3-Triazole-4-carboxylic acid, 1-(2-bromo-6-fluorophenyl)-)